6-Chloro-4-phenyl-3-(quinolin-8-ylsulfanyl)quinolin-2-ol
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Overview
Description
6-Chloro-4-phenyl-3-(quinolin-8-ylsulfanyl)quinolin-2-ol is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structure, combines the properties of quinoline and phenyl groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-phenyl-3-(quinolin-8-ylsulfanyl)quinolin-2-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 6-chloro-4-phenylquinolin-2-ol with quinolin-8-ylsulfanyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-phenyl-3-(quinolin-8-ylsulfanyl)quinolin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
Scientific Research Applications
6-Chloro-4-phenyl-3-(quinolin-8-ylsulfanyl)quinolin-2-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-4-phenyl-3-(quinolin-8-ylsulfanyl)quinolin-2-ol involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cell signaling pathways, thereby exerting its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-phenylquinolin-2-ol
- 4-Phenylquinolin-2-ol
- 6-Chloroquinolin-2-ol
Uniqueness
6-Chloro-4-phenyl-3-(quinolin-8-ylsulfanyl)quinolin-2-ol stands out due to the presence of both the quinolin-8-ylsulfanyl and phenyl groups, which confer unique chemical and biological properties. This combination enhances its potential as a versatile compound in various research fields .
Properties
Molecular Formula |
C24H15ClN2OS |
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Molecular Weight |
414.9 g/mol |
IUPAC Name |
6-chloro-4-phenyl-3-quinolin-8-ylsulfanyl-1H-quinolin-2-one |
InChI |
InChI=1S/C24H15ClN2OS/c25-17-11-12-19-18(14-17)21(15-6-2-1-3-7-15)23(24(28)27-19)29-20-10-4-8-16-9-5-13-26-22(16)20/h1-14H,(H,27,28) |
InChI Key |
GZXRUWNMKMLUDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SC4=CC=CC5=C4N=CC=C5 |
Origin of Product |
United States |
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